(S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate

Muscarinic receptor pharmacology Enantioselective binding Overactive bladder drug development

CAS 1294517-14-8 is the (S)-enantiomer of fesoterodine free base, chemically designated as (S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate, commonly supplied as the hydrochloride salt and referred to as (S)-Fesoterodine HCl. It is classified as the distomer — the pharmacologically less active enantiomer — of the chiral antimuscarinic prodrug fesoterodine (Toviaz®), whose therapeutic activity resides exclusively in the (R)-enantiomer.

Molecular Formula C26H37NO3. HCl
Molecular Weight 411.59 36.46
CAS No. 1294517-14-8
Cat. No. B601971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate
CAS1294517-14-8
Synonyms2-Methylpropanoic Acid 2-[(1S)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl] -4-(hydroxymethyl)phenyl Ester HCl
Molecular FormulaC26H37NO3. HCl
Molecular Weight411.59 36.46
Structural Identifiers
SMILESCC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2
InChIInChI=1S/C26H37NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

(S)-Fesoterodine HCl (CAS 1294517-14-8): Chiral Impurity Reference Standard for Fesoterodine API Analysis


CAS 1294517-14-8 is the (S)-enantiomer of fesoterodine free base, chemically designated as (S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate, commonly supplied as the hydrochloride salt and referred to as (S)-Fesoterodine HCl . It is classified as the distomer — the pharmacologically less active enantiomer — of the chiral antimuscarinic prodrug fesoterodine (Toviaz®), whose therapeutic activity resides exclusively in the (R)-enantiomer . The compound occurs as a process-related impurity during fesoterodine synthesis and is also generated as a degradant under certain conditions, necessitating its use as a certified reference standard for chiral purity determination in pharmaceutical quality control .

Why (S)-Fesoterodine HCl Cannot Be Substituted for Fesoterodine or Other Class Members in Analytical or Pharmacological Applications


Fesoterodine is a single-enantiomer chiral drug whose therapeutic activity depends entirely on the (R)-configuration at the single chiral center; the corresponding (S)-enantiomer is a distomer with fundamentally different pharmacological properties . Regulatory frameworks including ICH Q6A mandate strict control of enantiomeric impurity in chiral APIs, with typical limits set at or below 0.1–0.15% for the undesired enantiomer [1][2]. Substituting the (S)-enantiomer for fesoterodine in analytical method development, pharmacological studies, or quality control would yield invalid results because: (a) the (S)-enantiomer lacks the muscarinic receptor antagonism required for bioactivity; (b) its chromatographic behavior (retention time, resolution) is distinct from the (R)-enantiomer; and (c) its CYP450 inhibition profile differs in an enantiospecific manner [3]. The quantitative evidence below demonstrates precisely where and by how much this compound diverges from its active (R)-counterpart and other structural analogs.

Quantitative Differentiation Evidence for (S)-Fesoterodine HCl (CAS 1294517-14-8) Versus Active (R)-Fesoterodine and Structural Analogs


Muscarinic Receptor Binding Affinity: S-Enantiomer ≥100-Fold Less Potent Than R-Enantiomer Across M1–M5 Subtypes

The active metabolite 5-hydroxymethyl tolterodine (5-HMT), which is the pharmacologically relevant species liberated from both fesoterodine and its (S)-enantiomer upon esterase hydrolysis, exhibits profound stereoselectivity in muscarinic receptor binding. The (R)-5-HMT enantiomer (derived from therapeutically active (R)-fesoterodine) binds to M1–M5 receptors with Ki values of 0.32, 0.63, 1.26, 2, and 0.63 nM respectively. In contrast, the corresponding (S)-5-HMT enantiomer (derived from CAS 1294517-14-8) displays at least 100 times lower binding affinity for all five muscarinic receptor subtypes . This rank-order potency relationship is corroborated by independent pharmacological studies on the parent compound class: for tolterodine enantiomers, the rank order of antimuscarinic potency was R-TOL ≥ RS-TOL ≫ S-TOL, with S-TOL being approximately one or more orders of magnitude less potent than R-TOL [1].

Muscarinic receptor pharmacology Enantioselective binding Overactive bladder drug development

Regulatory Enantiomeric Purity Specification: S-Enantiomer Limited to ≤0.1–0.15% in Fesoterodine API Per ICH Q6A

International regulatory authorities (FDA, EMA) require that the (S)-enantiomer impurity in fesoterodine drug substance be controlled at trace levels. The ICH Q6A guideline on specifications for new chiral drug substances mandates that the undesired enantiomer be treated as an impurity and controlled accordingly. Patent disclosures confirm that national control authorities typically require individual impurities in the API not to exceed 0.1% [1]. In the specific case of fesoterodine, regulatory filings establish an enantiomeric impurity limit of <0.15% for the (S)-enantiomer [2]. The USP monograph for Fesoterodine Fumarate includes a dedicated chromatographic procedure for the 'Limit of Fesoterodine S-Enantiomer' using a Chiralcel OD-H column (L40 packing), with retention times of approximately 8 min for the (R)-enantiomer and 13 min for the (S)-enantiomer .

Pharmaceutical quality control Chiral impurity specification ANDA regulatory compliance

Validated Chiral HPLC Method: LOD of 0.509 μg/mL and LOQ of 1.316 μg/mL for (S)-Enantiomer Quantification

A stability-indicating chiral HPLC method was specifically developed and validated for the enantiomeric separation and quantification of fesoterodine fumarate in both drug substance and drug product. Chromatographic separation was achieved on a Chiralpak IC-3 column using n-hexane:isopropyl alcohol:diethyl amine (950:50:1 v/v/v) at 1 mL/min. The resolution (Rs) between the (R)-enantiomer and (S)-enantiomer was experimentally determined to be greater than 3.0, satisfying the USP requirement for baseline separation. Critically, the limit of detection (LOD) for the (S)-enantiomer was established at 0.509 μg/mL and the limit of quantification (LOQ) at 1.316 μg/mL for a 20 μL injection volume. Percentage recoveries of the (S)-enantiomer ranged from 95% to 105% in both drug substance and drug product matrices . This method provides the quantitative framework for using CAS 1294517-14-8 as a reference standard to verify that the (S)-enantiomer content in fesoterodine API remains below the 0.1–0.15% regulatory threshold.

Chiral chromatography Method validation Enantiomeric purity determination

CYP3A4 Inhibition Enantiospecificity: S-Tolterodine 2.8-Fold More Potent CYP3A4 Inhibitor Than R-Tolterodine

Enantiomers of tolterodine — the structural parent compound of the fesoterodine/5-HMT class — exhibit enantiospecific inhibition of human CYP3A4. In human liver microsomal assays, S-tolterodine (S-TOL) inhibited CYP3A4 activity with a Ki of 1.71 ± 0.03 μM, whereas R-tolterodine (R-TOL) was significantly less inhibitory with a Ki of 4.78 ± 0.17 μM [1]. This represents a 2.8-fold greater CYP3A4 inhibitory potency for the S-enantiomer. Since fesoterodine is the isobutyrate ester prodrug of 5-HMT — and both tolterodine and fesoterodine share the same active metabolite (5-HMT) and are metabolized via CYP2D6 and CYP3A4 pathways — this enantiospecific CYP inhibition pattern is directly relevant to CAS 1294517-14-8. The (S)-enantiomer may exhibit distinct drug-drug interaction potential through differential CYP3A4 modulation compared to the active (R)-enantiomer [1]. Although the authors concluded the differences were unlikely to be clinically significant at therapeutic plasma concentrations, the enantiospecific effect is mechanistically relevant for in vitro metabolism studies.

Drug metabolism CYP450 inhibition Enantioselective pharmacokinetics

Patent-Documented Impurity Control: Tolterodine and Tolterodine Isobutyrate as Co-Occurring Process Impurities Alongside the S-Enantiomer

The synthesis of fesoterodine via the LiAlH₄ reduction pathway described in US Patent 6,713,464 generates a characteristic impurity profile. US Patent 8,455,678 explicitly identifies that tolterodine (formula VIII) and tolterodine isobutyrate (formula IX) are typical co-occurring impurities alongside the (S)-enantiomer when fesoterodine is prepared by the conventional synthetic route [1][2]. This is mechanistically significant because the (S)-enantiomer is not an isolated impurity but part of a recognized impurity constellation in fesoterodine manufacturing. The patent further discloses that the LiAlH₄ reduction at 25 °C in tetrahydrofuran can produce tolterodine as the main product rather than the desired intermediate, demonstrating that impurity formation is highly condition-dependent [1]. This means that (S)-fesoterodine HCl (CAS 1294517-14-8) is used alongside other impurity reference standards such as tolterodine (CAS 124937-51-5), tolterodine isobutyrate, dehydroxy fesoterodine (CAS 895137-81-2), and the diester impurity (CAS 1208313-13-6) to establish a complete impurity profile [3].

Process impurity profile Synthetic chemistry Pharmaceutical manufacturing quality

Procurement and Application Scenarios for (S)-Fesoterodine HCl (CAS 1294517-14-8) in Pharmaceutical Development and Quality Control


Chiral Purity Reference Standard for ANDA Submission Batch Release Testing

Generic pharmaceutical manufacturers developing fesoterodine extended-release tablets under ANDA pathways require a certified (S)-enantiomer reference standard (CAS 1294517-14-8) to validate chiral HPLC methods and demonstrate that enantiomeric impurity levels remain below the 0.1–0.15% regulatory threshold. The validated method with LOD 0.509 μg/mL and LOQ 1.316 μg/mL provides the analytical framework for this testing , while the USP monograph chiral separation conditions (Chiralcel OD-H, retention times ~8 min for R, ~13 min for S) establish the compendial standard .

Enantioselective Pharmacological Profiling of Muscarinic Receptor Antagonists

Academic and industrial pharmacology laboratories conducting structure-activity relationship (SAR) studies on muscarinic receptor antagonists require enantiomerically pure (S)-fesoterodine to serve as the negative control or distomer comparator. The ≥100-fold binding affinity differential between the (S)- and (R)-enantiomers of the active metabolite 5-HMT across all M1–M5 receptor subtypes makes CAS 1294517-14-8 an essential tool for demonstrating enantioselectivity in receptor binding assays and functional studies.

In Vitro Drug Metabolism and CYP450 Drug-Drug Interaction Studies

Researchers investigating the metabolic fate of fesoterodine and potential drug-drug interactions must use the (S)-enantiomer as a distinct chemical entity because of its enantiospecific CYP3A4 inhibition properties. The S-enantiomer (as S-TOL) exhibits a Ki of 1.71 μM for CYP3A4, which is 2.8-fold more potent than the R-enantiomer (Ki 4.78 μM) . Using CAS 1294517-14-8 in human liver microsome assays enables accurate assessment of enantiomer-specific metabolic interactions that would be obscured if only racemic or (R)-enantiomer material were tested .

Forced Degradation and Stability-Indicating Method Validation

Pharmaceutical analytical development laboratories use (S)-fesoterodine HCl as a target analyte in forced degradation studies to validate stability-indicating HPLC methods. The chiral method achieving resolution >3.0 between enantiomers must be challenged with authentic (S)-enantiomer to confirm specificity under stress conditions (acid, base, oxidative, thermal, photolytic). This application is critical for establishing the method's capability to detect enantiomeric inversion or racemization as a potential degradation pathway in fesoterodine drug products.

Quote Request

Request a Quote for (S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.